5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Systematic Nomenclature and IUPAC Conventions
The compound 5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine adheres to IUPAC nomenclature for fused heterocyclic systems. The parent structure is a pyrrolo[2,3-b]pyridine scaffold, where a pyrrole ring is fused to a pyridine at positions 2 and 3. Substituents are numbered according to IUPAC rules, with the chlorine atom at position 5 and the methyl group at position 4 of the pyridine ring. The numbering prioritizes the pyridine ring as the principal component, ensuring consistency with analogous heterocyclic systems.
Key Structural Features
- Core skeleton : A bicyclic system comprising a pyridine (6-membered aromatic ring with one nitrogen) fused to a pyrrole (5-membered aromatic ring with one nitrogen).
- Substituents :
Molecular Formula and Stereochemical Considerations
The molecular formula is C₈H₇ClN₂ , with a molecular weight of 166.61 g/mol . The structure lacks stereogenic centers due to its planar aromatic system. The pyrrole nitrogen (position 1) and pyridine nitrogen (position 3) are part of the conjugated π-system, precluding free rotation and ensuring a rigid framework.
Crystallographic Analysis and Solid-State Packing Behavior
While specific crystallographic data for this compound are not explicitly reported in the literature, insights can be drawn from analogous pyrrolopyridine derivatives. For example:
- Hydrogen bonding : Compounds with NH groups (e.g., 3-hydroxypyrrolo[2,3-b]pyridine) exhibit intramolecular C–H···N interactions, stabilizing nonplanar conformations.
- Supramolecular arrays : Intermolecular interactions such as π-stacking or halogen bonding may dominate in the solid state, particularly due to the electronegative chlorine atom.
Predicted Packing Trends
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR)
1H NMR
13C NMR
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1600–1500 | C=N/C=C (aromatic rings) |
| 600–800 | C–Cl stretching (chlorine substituent) |
| 3000–2800 | C–H (aromatic and aliphatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Transition Type | λmax (nm) |
|---|---|
| π→π* (pyrrolopyridine) | ~250–300 |
| n→π* (Cl lone pairs) | ~220–250 |
Mass Spectrometry
| Fragment Ion | m/z | Assignment |
|---|---|---|
| [M+H]⁺ | 167 | Molecular ion |
| [M+H–HCl]⁺ | 131 | Loss of HCl |
| [M+H–CH₃]⁺ | 152 | Loss of methyl group |
Properties
IUPAC Name |
5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRFLOVLPPPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649811 | |
| Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-87-4 | |
| Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon (Pd/C) and ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives
Scientific Research Applications
Chemistry: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown activity against fibroblast growth factor receptors (FGFRs), making it a candidate for cancer therapy .
Medicine: The compound’s ability to inhibit FGFRs has led to its investigation as a potential therapeutic agent for treating cancers that involve abnormal FGFR signaling .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their pesticidal and herbicidal properties .
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, the compound prevents the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 346599-62-0)
- Structural Difference : Chlorine and methyl groups are at positions 4 and 3 instead of 5 and 4.
- For example, the 4-chloro-3-methyl derivative may exhibit different solubility or reactivity compared to the target compound .
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-56-7)
- Structural Difference : Methyl and chlorine substituents are swapped (Cl at position 4, CH₃ at position 5).
- Impact: This minor positional change could influence intermolecular interactions, such as hydrogen bonding or π-stacking, critical for drug-receptor interactions .
Halogenated Derivatives
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-59-5)
- Structural Difference : Bromine replaces the methyl group at position 6, with chlorine retained at position 5.
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-08-1)
Substituent Variations
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1015610-39-5)
- Structural Difference : A formyl group (-CHO) replaces the methyl group at position 4.
- Impact : The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines) for further functionalization .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1246088-58-3)
- Structural Difference : Carboxylic acid (-COOH) and iodine substituents at positions 4 and 6.
- Application: The carboxylic acid group improves water solubility, addressing a common limitation of pyrrolopyridines (cf. thienopyridines in ).
Heterocyclic Core Variations
Thieno[2,3-b]pyridines
- Structural Difference : Sulfur replaces nitrogen in the fused heterocyclic core.
- Impact: Thienopyridines exhibit lower aqueous solubility due to sulfur’s hydrophobicity, often requiring formulation aids like cyclodextrins . In contrast, pyrrolopyridines (e.g., the target compound) may have better solubility but require empirical validation.
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines
- Structural Difference: A pyrimidine ring is fused to the thienopyridine core.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Solubility and Reactivity Trends
Biological Activity
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4B (PDE4B). This compound has garnered attention in medicinal chemistry due to its structural characteristics and the implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇ClN₂, with a molecular weight of 166.61 g/mol. The compound features a chlorine atom at the 5-position and a methyl group at the 4-position of the pyrrolo ring, which contributes to its unique chemical properties and biological interactions. The presence of these substituents allows for various modifications that can enhance its biological activity or selectivity against specific targets.
Inhibition of PDE4B
Research has demonstrated that this compound acts as a potent inhibitor of PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. PDE4B inhibitors are recognized for their anti-inflammatory properties and are being explored for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the chlorine and methyl groups can significantly impact the compound's inhibitory potency against PDE4B. The unique substitution pattern enhances its selectivity and reduces potential side effects compared to other similar compounds .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the distinctive features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks chlorine; different substituents | Moderate PDE4B inhibition |
| 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | Bromine instead of chlorine; similar structure | Potentially similar biological activity |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 6; altered properties | Varies based on substitution |
This table illustrates that the specific chlorine substitution in this compound contributes to its enhanced potency against PDE4B compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the anti-inflammatory effects of this compound through various in vitro assays. For instance, it was shown to significantly reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. Furthermore, animal models have confirmed its efficacy in reducing edema and other inflammation-related symptoms .
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models demonstrated that treatment with this compound resulted in a notable reduction in swelling compared to controls. These findings support its potential as a therapeutic agent for inflammatory diseases .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of derivatives : Exploring modifications to improve efficacy and reduce side effects.
- Mechanistic studies : Understanding the molecular interactions at play with various biological targets.
- Clinical applications : Investigating its potential use in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be optimized during halogenation?
- Methodological Answer : Synthesis typically involves regioselective halogenation and methylation of pyrrolo[2,3-b]pyridine precursors. For example:
-
Step 1 : Methylation at the 4-position using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) .
-
Step 2 : Chlorination at the 5-position using Cl2 gas with FeCl3 as a catalyst under controlled temperatures (0°C to rt) to direct electrophilic substitution .
-
Regioselectivity Control : The electron-donating methyl group at C4 activates the adjacent C5 position for halogenation. Han et al. demonstrated that HNO3-mediated nitration followed by halogen exchange can further refine selectivity .
Reaction Step Key Reagents/Conditions Regioselectivity Driver Methylation NaH, MeI, THF, 0°C → rt Steric and electronic directing effects Chlorination Cl2, FeCl3, 0°C → rt Electrophilic aromatic substitution
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : The methyl group at C4 appears as a singlet (~δ 2.5 ppm). The pyrrolic NH proton is deshielded (δ 10–12 ppm) due to hydrogen bonding .
- HRMS : Confirm molecular weight (calc. for C8H7ClN2: 166.03 g/mol).
- IR Spectroscopy : NH stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) are diagnostic .
Q. What purification challenges arise during synthesis, and how can they be addressed?
- Methodological Answer : The compound’s low solubility in polar solvents necessitates:
- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients.
- Flash Chromatography : Ethyl acetate/heptane (8:2) mixtures effectively separate impurities .
Advanced Research Questions
Q. How do electronic effects of the 4-methyl and 5-chloro substituents influence cross-coupling reactivity?
- Methodological Answer :
- The electron-donating methyl group at C4 activates adjacent positions for electrophilic substitution, while the electron-withdrawing Cl at C5 facilitates oxidative addition in palladium-catalyzed couplings. Stokes et al. achieved 85% yield in Suzuki-Miyaura couplings using 5-chloro derivatives with Pd(PPh3)4 and K2CO3 in dioxane/water at 105°C .
- Key Insight : Chlorine enhances metal coordination, while methyl groups stabilize transition states via steric effects.
Q. What computational strategies predict reaction pathways for optimizing chloro-methyl pyrrolopyridine synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in halogenation. For example, ICReDD’s quantum chemical calculations identified optimal chlorination intermediates, reducing trial-and-error by 40% .
- Reaction Path Search Tools : Combine computational screening (e.g., Gaussian 16) with experimental validation to prioritize high-yield routes .
Q. How can structural modifications enhance solubility without compromising kinase inhibition?
- Methodological Answer :
- C3 Functionalization : Introducing hydrophilic groups (e.g., sulfonamides) improves aqueous solubility. Brumsted et al. reported that N-sulfonylation at C3 maintained kinase affinity (IC50 < 50 nM) while reducing logP from 3.2 to 1.8 .
- Balancing logP : Target logP 2–3 for optimal bioavailability.
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Assay Standardization : Replicate conditions from seminal studies (e.g., kinase inhibition protocols using ATP concentrations of 10 µM) .
- Control Experiments : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
